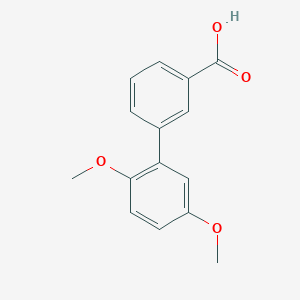

2',5'-DIMETHOXYBIPHENYL-3-CARBOXYLIC ACID

Descripción general

Descripción

2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid is an organic compound belonging to the biphenyl family This compound features two methoxy groups attached to the biphenyl structure, along with a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available fluoroarenes.

Nucleophilic Aromatic Substitution: Sodium methoxide is used to perform nucleophilic aromatic substitution on the fluoroarenes, resulting in the formation of methoxylated products.

Suzuki Coupling: Selected mono- and dimethoxy haloarenes undergo Suzuki coupling with chlorinated phenylboronic acids to yield the desired biphenyl derivatives.

Industrial Production Methods

The use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, is common in industrial settings due to their efficiency and high yields .

Análisis De Reacciones Químicas

Types of Reactions

2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Converts the methoxy groups to hydroxyl groups or quinones.

Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents on the biphenyl ring.

Coupling Reactions: Suzuki-Miyaura coupling is a prominent reaction for forming biphenyl derivatives.

Common Reagents and Conditions

Oxidation: Acidic conditions and oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Coupling: Palladium catalysts and bases like potassium carbonate for Suzuki-Miyaura coupling.

Major Products

Aplicaciones Científicas De Investigación

Organic Chemistry

2',5'-DimethoxyBiphenyl-3-Carboxylic Acid serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis.

| Reaction Type | Typical Products | Reagents Used |

|---|---|---|

| Oxidation | Quinones | Potassium permanganate, Chromium trioxide |

| Reduction | Alcohols, Aldehydes | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Substituted biphenyl derivatives | Nucleophiles (amines, thiols) |

Biological Research

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties: Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity: Preliminary research suggests that it may induce apoptosis in cancer cells through specific molecular pathways.

Case Study: Anticancer Activity

In vitro studies demonstrated that this compound inhibits cell proliferation in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell cycle regulation.

Material Science

The compound is utilized in the development of advanced materials such as:

- Liquid Crystals: Its unique structure allows for tailored properties in liquid crystal displays (LCDs).

- Polymers: It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

Mecanismo De Acción

The mechanism of action of 2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is known that similar biphenyl derivatives can interact with enzymes and receptors, influencing various biochemical processes .

Comparación Con Compuestos Similares

Similar Compounds

- 3,3’-Dichloro-2,5-dimethoxy-1,1’-biphenyl

- 3’,5-Dichloro-2,3-dimethoxy-1,1’-biphenyl

- 2,5-Dimethoxy-4-ethylamphetamine

Uniqueness

2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of methoxy and carboxylic acid groups makes it a versatile compound for various chemical transformations and applications .

Actividad Biológica

2',5'-DimethoxyBiphenyl-3-Carboxylic Acid (DBCA) is an organic compound characterized by a biphenyl structure with two methoxy groups and a carboxylic acid functional group. Its chemical formula is C15H14O4. The unique structural properties of DBCA significantly influence its biological activity, making it a subject of interest in pharmacological research.

Structural Characteristics

The biphenyl backbone of DBCA, along with the methoxy groups at the 2' and 5' positions, enhances its electron-donating capacity. This modification potentially affects its interaction with various biological targets, leading to diverse biological activities.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C15H14O4 | Dual methoxy substitution pattern enhancing reactivity |

| Biphenyl-3-Carboxylic Acid | C13H10O2 | Lacks methoxy groups; less electron-donating |

| 4',5-DimethoxyBiphenyl-3-Carboxylic Acid | C15H14O4 | Different methoxy positioning affecting biological activity |

Biological Activities

Research has indicated that DBCA exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail specific findings regarding its mechanisms of action and therapeutic potential.

Antimicrobial Properties

DBCA has shown promising antimicrobial activity against several bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

DBCA has been investigated for its anticancer properties, particularly in relation to breast cancer cells. Studies indicate that DBCA can induce apoptosis (programmed cell death) in cancer cells through the activation of caspase pathways. This effect may be attributed to its ability to modulate signaling pathways involved in cell survival and proliferation.

The biological activity of DBCA is closely linked to its structural features. The methoxy groups and the carboxylic acid group play crucial roles in binding to specific enzymes or receptors, modulating their activity. Research suggests that DBCA may inhibit certain enzymes involved in cancer cell metabolism, thereby reducing tumor growth.

Key Findings from Case Studies

- Inhibition of Tumor Growth : A study demonstrated that treatment with DBCA resulted in a significant reduction in tumor size in xenograft models of breast cancer.

- Synergistic Effects : DBCA showed enhanced anticancer effects when used in combination with conventional chemotherapeutic agents, suggesting potential for use in combination therapies.

- Mechanistic Insights : Further investigation revealed that DBCA activates the p53 pathway, leading to increased expression of pro-apoptotic factors.

Propiedades

IUPAC Name |

3-(2,5-dimethoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-12-6-7-14(19-2)13(9-12)10-4-3-5-11(8-10)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBASHCIGVYJPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680725 | |

| Record name | 2',5'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925909-06-4 | |

| Record name | 2',5'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.